3-(1-Chloroethyl)benzamide

Acetylcholinesterase Inhibition Neurodegeneration Insecticide Research

Sourcing 3-(1-Chloroethyl)benzamide (CAS 911715-99-6) provides a strategic chiral building block for medicinal chemistry. Its meta-chloroethyl group delivers a 16-fold AChE inhibition advantage (IC50=355 nM) over non-halogenated analogs, enabling potent hit discovery. The reactive benzylic chloride allows rapid diversification via nucleophilic displacement for SAR library generation. With favorable physicochemical properties (MW 183.63 g/mol), it optimizes lead-like development for CNS or vector-control targets.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
Cat. No. B8309502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Chloroethyl)benzamide
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)N)Cl
InChIInChI=1S/C9H10ClNO/c1-6(10)7-3-2-4-8(5-7)9(11)12/h2-6H,1H3,(H2,11,12)
InChIKeyRFMRDMXTZPGZRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Chloroethyl)benzamide: A Strategic Meta-Substituted Benzamide Intermediate for Chemical Synthesis and Exploratory Biology


3-(1-Chloroethyl)benzamide (CAS 911715-99-6) is a meta-substituted benzamide derivative characterized by a 1-chloroethyl group at the 3-position of the phenyl ring, with a molecular formula of C9H10ClNO and a molecular weight of 183.63 g/mol [1]. The compound is valued primarily as a versatile synthetic intermediate, with its reactive benzylic chloride enabling nucleophilic substitution and further derivatization to access structurally diverse benzamide scaffolds [2]. Its chiral center at the 1-chloroethyl moiety also renders it of interest in stereoselective synthesis and chiral resolution studies [3]. While not a finished pharmaceutical, 3-(1-chloroethyl)benzamide serves as a critical building block in medicinal chemistry campaigns targeting acetylcholinesterase, histone deacetylase, and other therapeutically relevant enzyme families [4].

Why Generic Substitution Fails: Meta vs. Para Regioisomers and the Critical Role of the 1-Chloroethyl Group in 3-(1-Chloroethyl)benzamide


Within the benzamide class, subtle structural variations produce marked differences in biological activity, physicochemical properties, and synthetic utility. The substitution pattern on the phenyl ring (ortho, meta, or para) is a primary driver of target binding affinity and selectivity; for example, meta-methyl substituted benzamides exhibit a 5.8-fold weaker acetylcholinesterase inhibition (IC50 = 14.8 μM) compared to ortho-methyl analogs (IC50 = 8.7 μM) [1]. Similarly, the nature of the alkyl substituent profoundly influences potency, with 3-(1-chloroethyl)benzamide demonstrating significantly enhanced AChE inhibition (IC50 = 355 nM) relative to compounds lacking the chloroethyl moiety [2]. Furthermore, the benzylic chloride in 3-(1-chloroethyl)benzamide confers unique reactivity as an electrophilic handle for diversification, a feature absent in its non-halogenated analogs like 3-ethylbenzamide, which lack this synthetic entry point [3]. These differentials underscore that generic or alternative benzamides cannot be simply interchanged without compromising experimental outcomes or synthetic efficiency.

Quantitative Differentiation of 3-(1-Chloroethyl)benzamide: Comparative Potency, Selectivity, and Physicochemical Advantages


Acetylcholinesterase Inhibition: 3-(1-Chloroethyl)benzamide Exhibits 16-Fold Higher Potency than a Structurally Similar Analog

In a direct enzymatic assay for acetylcholinesterase (AChE) inhibition, 3-(1-chloroethyl)benzamide demonstrated an IC50 of 355 nM against recombinant Anopheles gambiae (malaria mosquito) wild-type AChE [1]. In contrast, a structurally related benzamide analog (CHEMBL3623566) exhibited a substantially higher IC50 of 5,860 nM (5.86 μM) under identical assay conditions [2]. This corresponds to a 16.5-fold increase in inhibitory potency for the target compound, highlighting the critical contribution of the 1-chloroethyl substituent to target engagement.

Acetylcholinesterase Inhibition Neurodegeneration Insecticide Research

Reactive Benzylic Chloride Handle: Unique Synthetic Versatility Over Non-Halogenated 3-Ethylbenzamide

3-(1-Chloroethyl)benzamide contains a benzylic chloride that serves as a reactive electrophilic handle for nucleophilic substitution (SN1/SN2), enabling facile derivatization to access amines, ethers, thioethers, and other functionalized benzamides [1]. This synthetic versatility is absent in the non-halogenated comparator 3-ethylbenzamide, which lacks a leaving group and thus cannot undergo analogous substitution chemistry under mild conditions [2]. The presence of the chloride is further evidenced by its utility in reported synthetic routes: treatment of 3-(1-hydroxyethyl)benzamide with thionyl chloride or oxalyl chloride yields 3-(1-chloroethyl)benzamide in high yield (75-98%), demonstrating the practical accessibility of this key intermediate .

Medicinal Chemistry Chemical Synthesis Scaffold Diversification

Molecular Weight and Lipophilicity: Physicochemical Advantages for Lead Optimization Over Bulkier Analogs

With a molecular weight of 183.63 g/mol, 3-(1-chloroethyl)benzamide adheres to Lipinski's Rule of Five (MW < 500) and offers an attractive starting point for lead optimization where maintaining low molecular weight is critical for permeability and oral bioavailability [1]. In comparison, the bromo-substituted analog 3-bromo-N-ethylbenzamide possesses a higher molecular weight of 228.09 g/mol and a substantially elevated calculated logP of 2.4, reflecting greater lipophilicity . While quantitative lipophilicity data for the target compound are not directly reported, the replacement of bromine with chlorine reduces molecular weight by 44.46 Da and is expected to lower logP by approximately 0.5-0.8 units based on Hansch substituent constants, potentially improving aqueous solubility and reducing non-specific binding [2].

Drug-likeness ADME Properties Physicochemical Profiling

Chiral Center Enables Stereochemical Control: Contrasting Conformational Behavior with Achiral 3-Chlorobenzamide

The presence of a chiral center at the 1-chloroethyl group in 3-(1-chloroethyl)benzamide introduces the potential for stereochemical control, a feature absent in achiral comparators such as 3-chlorobenzamide [1]. Studies on related benzamides bearing chiral 2- and 6-substituents have demonstrated that matched stereochemistry can enforce single-conformer behavior (clean NMR spectra), while mismatched stereochemistry leads to poor or unexpected selectivities in chiral derivatization reactions [2]. While direct experimental data on the enantiomers of 3-(1-chloroethyl)benzamide are not available, the presence of the stereogenic center provides a latent opportunity for asymmetric synthesis or resolution that is not offered by 3-chlorobenzamide, which lacks any chiral element [3].

Stereoselective Synthesis Chiral Resolution Conformational Analysis

Optimal Deployment Scenarios for 3-(1-Chloroethyl)benzamide in Research and Industrial Workflows


Acetylcholinesterase Inhibitor Screening for Neurodegenerative Disease and Insecticide Discovery

The 355 nM IC50 against Anopheles gambiae AChE positions 3-(1-chloroethyl)benzamide as a moderately potent starting point for AChE inhibitor screening campaigns [1]. Its 16-fold potency advantage over a related benzamide (IC50 = 5.86 μM) underscores its utility in hit identification and SAR expansion efforts [2]. Researchers can employ this compound as a reference standard in enzymatic assays to benchmark new AChE inhibitors or as a scaffold for further optimization targeting mammalian AChE for Alzheimer's disease or insect AChE for vector control applications.

Scaffold Diversification via Nucleophilic Substitution of the Benzylic Chloride Handle

The benzylic chloride moiety in 3-(1-chloroethyl)benzamide provides a direct synthetic entry point for generating libraries of 3-substituted benzamide derivatives [1]. Under mild reaction conditions, the chloride can be displaced by a variety of nucleophiles (amines, alcohols, thiols) to yield N-, O-, or S-linked products, enabling rapid exploration of chemical space around the benzamide core [2]. This reactivity is particularly valuable in medicinal chemistry campaigns where multiple analogs must be synthesized for structure-activity relationship (SAR) studies or in process chemistry where 3-(1-chloroethyl)benzamide serves as an intermediate en route to more complex pharmacophores .

Chiral Probe Development for Stereoselective Synthesis and Biological Studies

The stereogenic center at the 1-chloroethyl group renders 3-(1-chloroethyl)benzamide a valuable chiral building block [1]. In enantioselective synthesis, the individual enantiomers (or the racemate) can be employed to investigate stereospecific interactions with biological targets or to develop asymmetric synthetic methodologies [2]. Given the known impact of stereochemistry on the conformational behavior and reactivity of benzamides , 3-(1-chloroethyl)benzamide offers a platform for probing the influence of chirality on target binding, metabolism, or physicochemical properties.

Lead Optimization Starting Point with Favorable Physicochemical Profile

With a molecular weight of 183.63 g/mol and a chlorine substituent (versus the heavier and more lipophilic bromine in 3-bromo-N-ethylbenzamide, MW = 228.09 g/mol, XLogP3 = 2.4), 3-(1-chloroethyl)benzamide presents an attractive physicochemical starting point for lead optimization [1]. Its low molecular weight and moderate lipophilicity align with Lipinski's guidelines, making it a suitable candidate for further elaboration while maintaining drug-like properties [2]. Medicinal chemists can leverage this favorable profile when designing analogs with improved ADME characteristics.

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